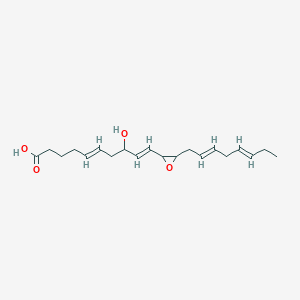
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid (HEET) is a bioactive lipid mediator that is produced by the oxidation of arachidonic acid. It is a member of the family of epoxyeicosatrienoic acids (EETs), which are known to have a wide range of biological activities. HEET has been shown to play a role in various physiological and pathological processes, including inflammation, angiogenesis, and cancer.
Mecanismo De Acción
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid exerts its biological effects by binding to specific receptors, such as the peroxisome proliferator-activated receptor (PPAR) and the transient receptor potential vanilloid 4 (TRPV4) ion channel. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to activate PPAR and inhibit TRPV4, leading to the modulation of various cellular processes, such as gene expression, ion channel activity, and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid in lab experiments is its stability and ease of synthesis. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid can be synthesized in large quantities using enzymatic or chemical methods, and it is stable under various conditions. However, one of the limitations of using 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid in lab experiments is its potential toxicity. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to have cytotoxic effects on certain cell types, and its use in vivo may require further investigation.
Direcciones Futuras
There are several future directions for the research on 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. One area of research is the development of novel therapeutic agents based on 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid analogs and derivatives could be synthesized and tested for their efficacy in various disease models. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. The identification of novel receptors and signaling pathways could provide new insights into the therapeutic potential of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. Additionally, the development of novel methods for the synthesis and purification of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid could facilitate its use in various research applications.
Métodos De Síntesis
The synthesis of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid can be achieved by the oxidation of arachidonic acid using various methods, such as chemical synthesis or enzymatic oxidation. One of the most commonly used methods is the enzymatic oxidation of arachidonic acid by cytochrome P450 (CYP) enzymes.
Aplicaciones Científicas De Investigación
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer properties. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has also been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
103188-13-2 |
|---|---|
Nombre del producto |
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid |
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(5E,9E)-8-hydroxy-10-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]deca-5,9-dienoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h3-4,6-7,9-10,15-19,21H,2,5,8,11-14H2,1H3,(H,22,23)/b4-3+,9-7+,10-6+,16-15+ |
Clave InChI |
GBSGALHVICSTLU-AXVKERTGSA-N |
SMILES isomérico |
CC/C=C/C/C=C/CC1C(O1)/C=C/C(C/C=C/CCCC(=O)O)O |
SMILES |
CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
SMILES canónico |
CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Sinónimos |
8-hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid hepoxilin A4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



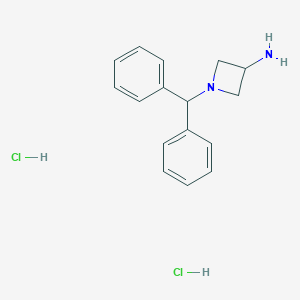
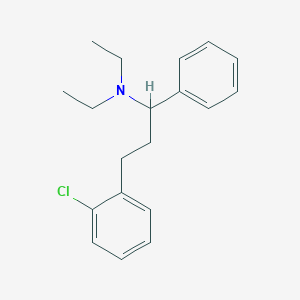
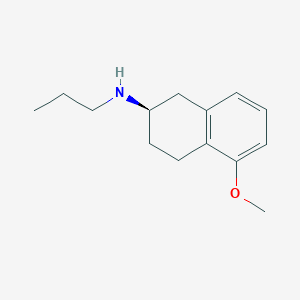
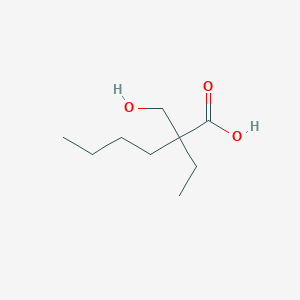
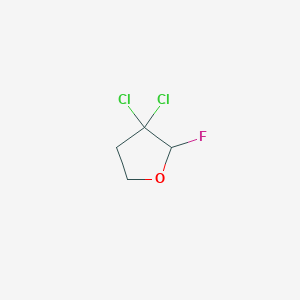
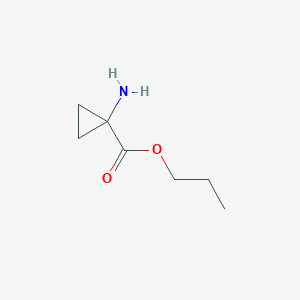
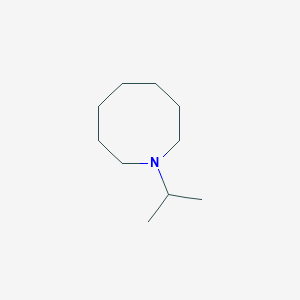
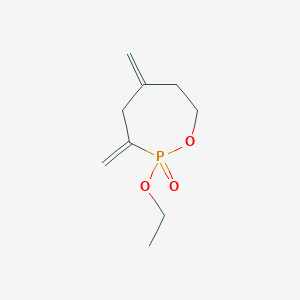
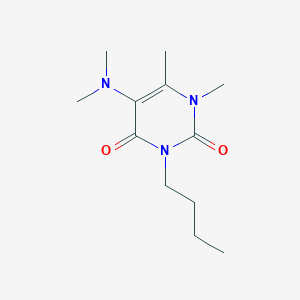
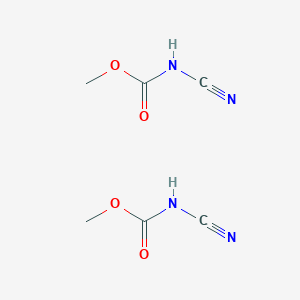
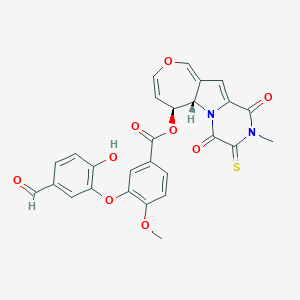
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)